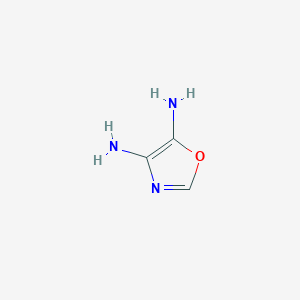

Oxazole-4,5-diamine

Description

Oxazole-4,5-diamine is a heterocyclic compound featuring a five-membered oxazole ring containing one oxygen atom at position 1 and one nitrogen atom at position 3, with amine (-NH₂) substituents at positions 4 and 5 (Figure 1).

Structure

2D Structure

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

1,3-oxazole-4,5-diamine |

InChI |

InChI=1S/C3H5N3O/c4-2-3(5)7-1-6-2/h1H,4-5H2 |

InChI Key |

CQLYSFWFUIFKTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(O1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl oxazole-4-carboxylates with various reagents to introduce functional groups at the C-4 and C-5 positions . The reaction conditions often include the use of reducing agents like lithium borohydride (LiBH4) to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, followed by functional group transformations and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Oxazole-4,5-diamine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert this compound into corresponding imides and acids.

Substitution: Substitution reactions can introduce different substituents at specific positions on the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate (CAN) for oxidation, and reducing agents like lithium borohydride for reduction . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imides and acids, while reduction reactions can produce alcohols and amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including Oxazole-4,5-diamine. Research indicates that compounds derived from oxazole structures exhibit activity against various cancer cell lines. For instance, a study synthesized new oxazolo[5,4-d]pyrimidine derivatives that showed promising anticancer activity by acting as potential inhibitors of human vascular endothelial growth factor receptor 2 (VEGFR-2) and as antimetabolites due to their structural similarity to purines .

Case Study:

- Research Findings: A series of oxazolo[5,4-d]pyrimidines were evaluated for their ability to inhibit cancer cell growth. The results indicated that these compounds could effectively reduce proliferation in several cancer types.

- Data Table:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SCM1 | HCT116 | 15.2 | VEGFR-2 Inhibition |

| SCM2 | PC3 | 22.5 | Antimetabolite Activity |

| SCM3 | A549 | 18.0 | Induction of Apoptosis |

Antidiabetic and Antioxidant Properties

Oxazole derivatives have also been investigated for their antidiabetic and antioxidant activities. A study synthesized several oxazole derivatives and evaluated their effects on alpha-amylase inhibition and antioxidant activity through DPPH assays.

Case Study:

- Research Findings: Among the synthesized compounds, one derivative (A1) exhibited significant antidiabetic activity with 78% inhibition of alpha-amylase compared to the standard drug Voglibose.

- Data Table:

| Compound Name | Alpha-Amylase Inhibition (%) | DPPH Scavenging Activity (%) |

|---|---|---|

| A1 | 78 | 65 |

| A2 | 65 | 55 |

| A3 | 50 | 45 |

Anti-inflammatory Applications

This compound and its derivatives have shown potential as anti-inflammatory agents. A study highlighted the efficacy of oxazole-containing compounds in inhibiting the enzyme lipoxygenase (LOX), which is involved in inflammatory processes.

Case Study:

- Research Findings: Derivatives of oxazole demonstrated significant inhibition of LOX activity, making them candidates for treating chronic inflammatory conditions.

- Data Table:

| Compound Name | LOX Inhibition (%) | In Vivo Efficacy (Ear Edema Model) |

|---|---|---|

| Compound X | 70 | Significant |

| Compound Y | 55 | Moderate |

Material Science Applications

Oxazole derivatives are also explored in material science for their unique properties in forming covalent organic frameworks (COFs). The stability and porosity of these materials make them suitable for applications in gas storage and separation technologies.

Case Study:

- Research Findings: The synthesis of COFs using oxazole linkages resulted in materials with high surface areas and stability under various chemical conditions.

- Data Table:

| Material Type | Surface Area (m²/g) | Stability Test Results |

|---|---|---|

| COF-A | 1200 | Stable in HCl and NaOH |

| COF-B | 950 | Minimal changes observed |

Mechanism of Action

The mechanism of action of Oxazole-4,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The pharmacological and physicochemical properties of heterocyclic diamines depend on their heteroatom arrangement and substitution patterns. Below is a comparative analysis of Oxazole-4,5-diamine with key analogs:

Pharmacological Activities

- Antibacterial Activity: Isoxazole-3,5-diamine derivatives (e.g., compounds 178d, 178e) exhibit potent activity against E. coli and S. aureus, outperforming cloxacillin in some cases .

- Anticancer Potential: Imidazo[4,5-g]quinazolines, synthesized from benzimidazole precursors, show promise in targeting cancer pathways . This compound’s smaller ring size could limit π-π stacking interactions critical for DNA intercalation.

- Antimicrobial Spectrum : 1,3,4-Oxadiazoles demonstrate broad activity due to their planar structure and ability to disrupt microbial enzymes . This compound’s reduced nitrogen content may narrow its spectrum.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxazole-4,5-diamine derivatives, and how can their purity be optimized?

- This compound derivatives are commonly synthesized via nucleophilic addition reactions or gold-catalyzed cyclization. For example, gold-catalyzed methods enable efficient formation of substituted oxazoles from terminal alkynes . Purity optimization involves chromatographic purification (e.g., silica gel column) and recrystallization using solvents like ethanol or acetonitrile. Detailed characterization via H/C NMR and HRMS is critical to confirm structural integrity and purity thresholds (>95%) .

Q. How are this compound derivatives characterized spectroscopically, and what are the key spectral markers?

- Key characterization techniques include:

- NMR : H NMR reveals proton environments (e.g., NH signals at δ 5.5–6.5 ppm, aromatic protons at δ 7.0–8.5 ppm). C NMR identifies carbonyl carbons (δ 160–170 ppm) and heterocyclic carbons (δ 100–150 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms dihydrooxazole ring conformations (e.g., Z/E isomerism) .

- HRMS : Validates molecular ion peaks (e.g., [M+H] with <2 ppm error) .

Q. What biological activities have been reported for this compound derivatives?

- These derivatives exhibit antifungal activity (e.g., inhibition of Candida albicans via benzo[d]oxazole-4,7-diones) and antitumor properties by acting as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), inducing cytotoxicity in cancer cells . Structure-activity relationships (SARs) highlight the importance of electron-withdrawing substituents (e.g., halogens) for enhancing potency .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound analogs?

- Contradictions often arise from variations in assay conditions (e.g., cell line specificity, NQO1 expression levels) or compound solubility . To address this:

- Standardize assays using NQO1-overexpressing cell lines and include controls like dicoumarol (NQO1 inhibitor) .

- Quantify aqueous solubility via HPLC-UV and correlate with logP values (e.g., derivatives with polar groups like sulfonates show improved solubility) .

Q. What strategies improve the aqueous solubility of this compound-based antitumor agents without compromising activity?

- Structural modifications : Introduce hydrophilic moieties (e.g., polyethylene glycol chains) or ionizable groups (e.g., sulfonic acids). For example, naphtho[2,1-d]oxazole-4,5-diones with sulfonate substitutions exhibit enhanced solubility while maintaining NQO1 substrate activity .

- Formulation approaches : Use cyclodextrin-based encapsulation or nanoemulsions to improve bioavailability .

Q. How can computational methods guide the design of this compound derivatives with target-specific activity?

- Molecular docking : Predict binding affinities to targets like NQO1 (PDB: 1D4A) or fungal CYP51. For instance, oxazole rings with planar conformations show better docking scores with NQO1’s hydrophobic active site .

- QSAR modeling : Use descriptors like polar surface area (PSA) and partition coefficients (logD) to optimize pharmacokinetic properties .

Q. What experimental controls are critical when studying the mechanism of action of this compound derivatives in enzyme-mediated pathways?

- Include:

- Enzyme inhibition controls : Dicoumarol for NQO1-dependent studies .

- ROS scavengers : Ascorbic acid to confirm/reject oxidative stress mechanisms .

- Knockout cell lines : Validate target specificity (e.g., NQO1-knockout HeLa cells) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.